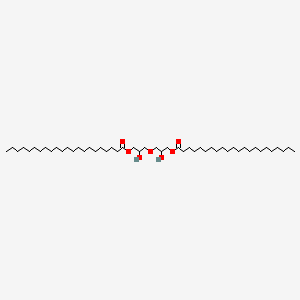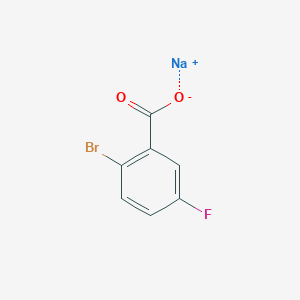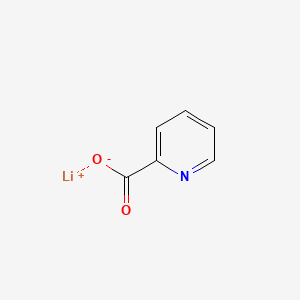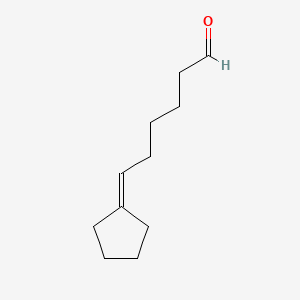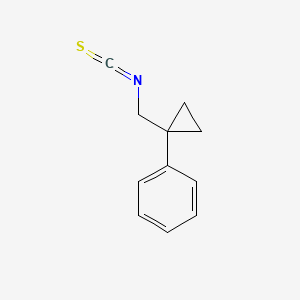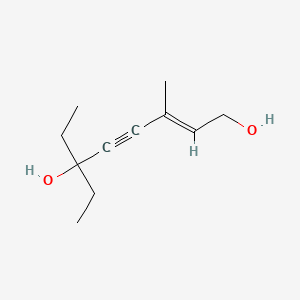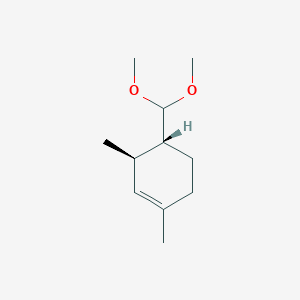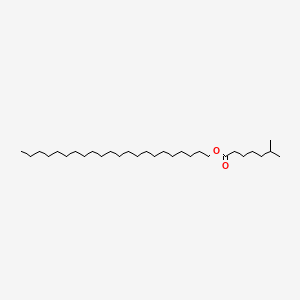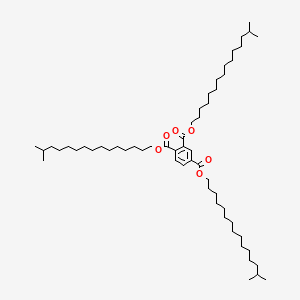
1-((Morpholinecarbonyl)oxy)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Morpholinecarbonyl)oxy)pyridinium chloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.675 g/mol . It is known for its unique structure, which includes a pyridinium ring bonded to a morpholinecarbonyl group through an oxygen atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-((Morpholinecarbonyl)oxy)pyridinium chloride typically involves the reaction of pyridine with morpholinecarbonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain pure this compound .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-((Morpholinecarbonyl)oxy)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-((Morpholinecarbonyl)oxy)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 1-((Morpholinecarbonyl)oxy)pyridinium chloride involves its interaction with molecular targets through its pyridinium and morpholinecarbonyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-((Morpholinecarbonyl)oxy)pyridinium chloride can be compared with other similar compounds, such as:
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Pyridinium tribromide: Employed in bromination reactions.
N-Methylmorpholine N-oxide: Utilized as a co-oxidant in various oxidation reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in different fields. Its combination of a pyridinium ring and a morpholinecarbonyl group provides distinct chemical properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
57605-17-1 |
|---|---|
Molekularformel |
C10H13ClN2O3 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
pyridin-1-ium-1-yl morpholine-2-carboxylate;chloride |
InChI |
InChI=1S/C10H13N2O3.ClH/c13-10(9-8-11-4-7-14-9)15-12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IHIQQWNCVPIOSB-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(CN1)C(=O)O[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



